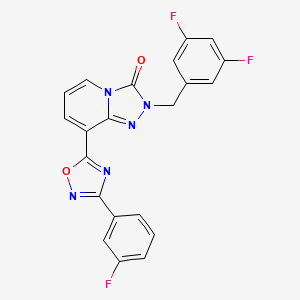

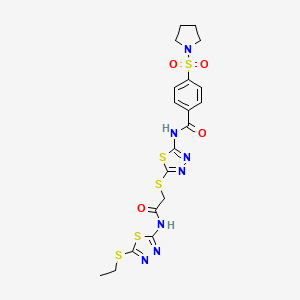

Phenyl(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized by reactions of pyrrolidine with other compounds . For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported compounds .

Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes Treatment

A series of 4-substituted proline amides, including compounds structurally similar to "Phenyl(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone," was synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These inhibitors are explored for the treatment of type 2 diabetes. One compound emerged as particularly potent and selective, with high oral bioavailability in preclinical species, highlighting the potential for developing new treatments for type 2 diabetes (Ammirati et al., 2009).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of PF-00734200, a DPP-IV inhibitor that progressed to phase 3 for treating type 2 diabetes, provides insight into its absorption, distribution, metabolism, and excretion in rats, dogs, and humans. This research revealed that the majority of the administered dose was recovered in the urine and feces, with the parent drug making up a significant portion of circulating radioactivity. These findings are critical for understanding the disposition of similar compounds in different species (Sharma et al., 2012).

Ligand Synthesis and Characterization

The synthesis and characterization of complexes involving triorganotin(IV) halides and various nitrogen-containing ligands, including piperazine and pyrrolidine, have been explored. These studies provide insights into the chemical properties and potential applications of such complexes in various domains, including materials science and catalysis (Siddiqi et al., 1982).

Anticonvulsant and Antihypertensive Effects

Compounds structurally related to "Phenyl(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone" have been synthesized and tested for their antiarrhythmic and antihypertensive activities. Notably, derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety demonstrated strong activities in these areas, suggesting potential therapeutic applications (Malawska et al., 2002).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar pyrrolidine scaffold have been synthesized as selective androgen receptor modulators (sarms) .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine scaffold have been reported to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar pyrrolidine scaffold have been reported to exhibit various biological activities .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

phenyl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(16-6-2-1-3-7-16)24-12-10-23(11-13-24)18-14-17(20-15-21-18)22-8-4-5-9-22/h1-3,6-7,14-15H,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOSUFXFVMPLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)

![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)

![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)

![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)